Product packaging for Ethyl[(3-methylfuran-2-yl)methyl]amine(Cat. No.:CAS No. 1094511-88-2)

Ethyl[(3-methylfuran-2-yl)methyl]amine

Cat. No.: B2405583
CAS No.: 1094511-88-2
M. Wt: 139.198
InChI Key: CLLFAGIGNWDHDI-UHFFFAOYSA-N
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Description

Ethyl[(3-methylfuran-2-yl)methyl]amine is a chemical compound with the CAS Registry Number 1094511-88-2 . It is characterized by the molecular formula C 8 H 13 NO, corresponding to a molecular weight of 139.20 g/mol . The structure of this amine can be represented by the SMILES notation CC1=C(CNCC)OC=C1 . As a furan-containing amine, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, which incorporates an ethyl group and a 3-methylfuran moiety, makes it a versatile precursor for the development of more complex molecules, potentially for pharmaceutical or material science applications. Researchers utilize this compound in exploratory synthesis to create libraries of novel compounds or to study structure-activity relationships. This product is intended For Research Use Only and is not classified as a medicinal product or for any human or veterinary therapeutic use. Specific hazard statements are not fully classified, but standard safe laboratory practices should always be followed when handling this chemical .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B2405583 Ethyl[(3-methylfuran-2-yl)methyl]amine CAS No. 1094511-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methylfuran-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-9-6-8-7(2)4-5-10-8/h4-5,9H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLFAGIGNWDHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Reactions Involving Ethyl 3 Methylfuran 2 Yl Methyl Amine and Analogous Furan Amines

Investigation of Catalytic Reaction Pathways

Catalytic pathways for the synthesis of furan (B31954) amines are designed to be efficient and atom-economical, often utilizing heterogeneous catalysts to facilitate reaction and product separation dntb.gov.uamdpi.com. The choice of catalyst and reaction mechanism is critical, as furanic compounds can be prone to undesired side reactions such as polymerization, cyclization, or direct hydrogenation of the furan ring dntb.gov.uamdpi.com.

Reductive amination is a widely employed and effective method for synthesizing amines from carbonyl compounds like furanic aldehydes mdpi.comresearchgate.net. The generally accepted mechanism for this reaction involves a two-step process where water is the main by-product mdpi.com.

The selection of an appropriate catalyst is vital for high selectivity. For instance, copper-based catalysts have been shown to be effective because they tend to favor the hydrogenation of the C=N bond over the C=C bonds of the furan ring mdpi.com. Studies on the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) have demonstrated that a two-step, one-pot process—where the imine is formed first and then hydrogenated in a flow reactor over a CuAlOx catalyst—can produce various N-substituted furfuryl amines in excellent yields without needing to isolate the imine intermediate nih.govnih.govbohrium.com. Research indicates that furfural (B47365) can react with ammonia to form reactive primary imines, which may lead to the formation of large side products and carbon loss researchgate.netresearchgate.net. Using a pre-formed secondary imine as the substrate can improve the carbon balance and optimize the yield of the primary amine researchgate.netresearchgate.net.

Table 1: Catalyst Performance in Reductive Amination of Furanic Aldehydes

Catalyst Substrate Amine Source Key Finding Reference
Ni/SBA-15 5-Hydroxymethylfurfural (HMF) NH₃ High selectivity (~90% yield) attributed to moderate hydrogenation activity, outperforming Ru/C, Pd/C, and Pt/C. mdpi.com
Ru/Nb₂O₅ Furfural (FF) NH₃ Achieved 99% yield of furfurylamine; high density of acidic sites on the support facilitated imine activation and hydrogenation. mdpi.com
CuAlOₓ HMF & 5-acetoxymethylfurfural Primary Amines Enabled a two-step, one-pot synthesis with high yields (e.g., 97-98%) by separating imine formation from hydrogenation. nih.govresearchgate.net
Ni/SiO₂, Co/SiO₂, Ru/SiO₂ Furfural (secondary imine) Furfurylamine Optimized primary amine yield to 90-94% by using a secondary imine substrate to prevent side product formation. researchgate.netresearchgate.net

Hydrogen-borrowing amination, also known as acceptorless dehydrogenative coupling, is another green chemistry approach for amine synthesis that uses alcohols as starting materials, producing only water as a byproduct bohrium.commdpi.com. This mechanism is relevant for the synthesis of furan amines from furfuryl alcohols, such as (3-methylfuran-2-yl)methanol mdpi.com.

The process generally occurs in three sequential catalytic steps:

Dehydrogenation: The catalyst first dehydrogenates the alcohol to form the corresponding aldehyde intermediate. The hydrogen is temporarily held by the catalyst.

Condensation: The in situ-generated aldehyde then reacts with an amine to form an imine intermediate, releasing a molecule of water.

Hydrogenation: The catalyst uses the "borrowed" hydrogen to reduce the imine, yielding the final amine product and regenerating the catalyst for the next cycle bohrium.com.

This methodology has been successfully applied to various biomass-derived alcohols, including furan derivatives like furfuryl alcohol and 5-methylfurfuryl alcohol mdpi.com. For example, the amination of 5-methylfurfuryl alcohol using a Ni/Al₂O₃-SiO₂ catalyst yielded 45% of the corresponding primary amine mdpi.com. While this method does not require an external hydrogen source for the amination itself, the addition of external H₂ can influence selectivity, sometimes leading to the hydrogenation of the furan ring to form tetrahydrofurfurylamine mdpi.com.

While not a direct route to amines, rearrangement reactions are critical for the functionalization of furan rings, creating versatile intermediates for further synthesis. The Achmatowicz rearrangement is a prominent example, involving the oxidative conversion of a furan, typically a furfuryl alcohol, into a dihydropyranone nih.govwikipedia.orgacs.org.

The reaction proceeds through an oxidative ring expansion of the furan-2-yl carbinol substrate nih.gov. In its original form, furfuryl alcohol is treated with bromine in methanol to create a 2,5-dimethoxy-2,5-dihydrofuran intermediate, which then rearranges to the dihydropyranone upon treatment with dilute acid wikipedia.org. This transformation is synthetically valuable as it converts readily available furan derivatives, which can be sourced from biomass, into highly functionalized six-membered oxygen heterocycles nih.govacs.org. These dihydropyranone products serve as key building blocks for synthesizing a wide range of molecules, including monosaccharides wikipedia.orgacs.org. A related process, the aza-Achmatowicz reaction, involves the oxidative ring expansion of furfuryl amines to yield substituted dihydropyridinones, which are precursors to functionalized piperidines nih.gov.

Elucidation of Structure-Activity Relationships in Furan Amine Synthesis

The efficiency and selectivity of furan amine synthesis are profoundly influenced by the structural properties of both the catalyst and the substrate. Structure-activity relationship (SAR) studies aim to understand these connections to enable the rational design of more effective catalytic systems dntb.gov.uamdpi.com.

Key factors influencing catalytic performance include the active metal, the support material, and the presence of promoters dntb.gov.uamdpi.com.

Active Metal: The choice of metal determines the catalytic activity and selectivity. For instance, in reductive amination, Cu-based catalysts are noted for their ability to hydrogenate C=N bonds selectively over C=C bonds, thus preserving the furan ring mdpi.com. In contrast, metals like Palladium (Pd) can promote the hydrogenation of the furan ring due to favorable interactions with its π-system mdpi.com. A qualitative correlation has been identified between the primary-to-secondary amine selectivity and the nitrogen binding energy of the metal catalyst researchgate.net.

Support: The catalyst support is not merely an inert carrier but actively participates in the reaction. Acidic supports, such as Nb₂O₅ or silica-alumina, can facilitate the initial condensation step (imine formation) in reductive amination mdpi.com. The interaction between the metal and the support can also influence the electronic properties of the metal particles, thereby affecting their catalytic behavior. For example, the low electron density of Ruthenium (Ru) on a positively charged Nb₂O₅ surface was found to greatly enhance the selective reductive amination of furfural mdpi.com.

Substrate Structure: The structure of the furan derivative itself plays a role. The presence of multiple reactive groups, as in 2,5-diformylfuran (DFF), presents a challenge in achieving selective mono-amination versus di-amination nih.govmdpi.com. The instability of certain intermediates can also lead to polymerization, making substrate and reaction design crucial nih.gov.

Understanding Side Reactions and Selectivity Control in Furan Amine Formations

A significant challenge in the synthesis of furan amines is the prevalence of side reactions that can lower the yield of the desired product dntb.gov.uamdpi.com. Achieving high selectivity requires a deep understanding of these competing pathways and the implementation of strategies to suppress them acs.org.

Common side reactions in the synthesis of furan amines include:

Direct Hydrogenation: The catalyst may directly hydrogenate the initial carbonyl group to an alcohol or hydrogenate the furan ring itself, particularly with highly active metals like Pd or under harsh conditions mdpi.commdpi.com.

Over-alkylation: The primary amine product can react further with the starting aldehyde and another imine intermediate to form secondary and tertiary amines, reducing the selectivity for the desired primary amine mdpi.com.

Polymerization: Furanic aldehydes and the resulting amine products can be unstable under certain conditions, leading to the formation of undesired polymeric materials or humins dntb.gov.uamdpi.com.

Strategies for controlling selectivity are multifaceted. The careful selection of a catalytic system is paramount. A catalyst should favor the hydrogenation of the imine intermediate over the competing hydrogenation of the carbonyl substrate or the furan ring mdpi.com. For example, Ni/SBA-15 catalyst's high selectivity in HMF amination was attributed to its moderate hydrogenation activity, which disfavored side reactions mdpi.com. Another strategy involves modifying the reaction substrate. It has been shown that furfural reacts with ammonia to form reactive primary imines that can lead to significant carbon loss through side products researchgate.net. Using a pre-formed secondary imine as the reaction substrate can improve the carbon balance and enhance the yield of the primary amine product to over 90% researchgate.netresearchgate.net. Reaction conditions, including solvent, temperature, and pressure, also provide a means to control selectivity mdpi.com.

Table 2: Common Side Reactions and Control Strategies in Furan Amine Synthesis

Side Reaction Description Control Strategy Reference
Direct Hydrogenation Reduction of the initial carbonyl group to an alcohol or saturation of the furan ring. Use of catalysts with preferential C=N hydrogenation activity (e.g., Cu-based); milder reaction conditions. mdpi.com
Over-alkylation Formation of secondary and tertiary amines from the primary amine product. Catalyst selection (e.g., Ru/Nb₂O₅); controlling reactant stoichiometry and concentration. mdpi.comresearchgate.net
Polymerization/Humins Formation of high-molecular-weight byproducts from unstable substrates or products. Milder reaction conditions; use of stable solvents; rapid conversion of reactive intermediates. dntb.gov.uamdpi.com
Ring Opening Acid-catalyzed hydrolysis and ring opening of the furan moiety. Control of pH and acidity of the catalyst support; use of non-aqueous solvents. stackexchange.com

Computational and Theoretical Chemistry Studies of Ethyl 3 Methylfuran 2 Yl Methyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, electronic properties, and reactivity indices. For Ethyl[(3-methylfuran-2-yl)methyl]amine, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost.

Key parameters derived from DFT calculations include the distribution of electron density, electrostatic potential maps, and atomic charges. These calculations would reveal the electron-rich and electron-poor regions of the molecule, with the nitrogen atom of the amine group and the oxygen atom of the furan (B31954) ring expected to be regions of high electron density. The reactivity of the molecule can be further understood through the analysis of its frontier molecular orbitals.

Table 1: Predicted DFT-Calculated Properties for this compound (Note: These are hypothetical values based on similar compounds for illustrative purposes.)

PropertyPredicted Value
Total Energy-482.5 Hartree
Dipole Moment2.1 Debye
Mulliken Charge on N-0.65 e
Mulliken Charge on O-0.58 e

For more accurate energy predictions, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. These methods provide reliable thermochemical data, including the enthalpy of formation, Gibbs free energy of formation, and entropy. Such calculations are computationally intensive but offer a higher level of theory, which is crucial for obtaining precise energetic information. These thermochemical properties are vital for understanding the stability and potential reaction thermodynamics of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the conformational flexibility and intermolecular interactions of this compound.

The behavior of this compound in a condensed phase is governed by non-covalent interactions. These include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The amine group can act as both a hydrogen bond donor and acceptor, which would significantly influence its interactions with other molecules, including solvents or biological macromolecules. Molecular dynamics simulations can be used to study these interactions over time, providing a dynamic picture of how the molecule behaves in a system.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich furan ring and the nitrogen atom, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the furan ring system.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on similar compounds for illustrative purposes.)

OrbitalEnergy (eV)
HOMO-6.2 eV
LUMO0.8 eV
HOMO-LUMO Gap7.0 eV

Spectroscopic Property Prediction via Computational Methods

A comprehensive search of scientific literature and computational chemistry databases yielded no specific studies focused on the computational prediction of spectroscopic properties for this compound. While computational methods such as Density Functional Theory (DFT) are widely used to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra for a variety of organic molecules, published research specifically detailing these predictions for this compound is not available.

Computational chemistry serves as a powerful tool for elucidating the structural and electronic properties of molecules, which in turn govern their spectroscopic behavior. mdpi.com Methodologies like DFT, often employing functionals such as B3LYP, are standard for optimizing molecular geometries and calculating vibrational frequencies. nih.govresearchgate.net For NMR predictions, the Gauge-Invariant Atomic Orbital (GIAO) method is a common approach. researchgate.net The simulation of electronic spectra, including UV-Vis absorption, is frequently carried out using Time-Dependent DFT (TD-DFT). rjptonline.org

Studies on related furan derivatives demonstrate the application of these methods. For instance, theoretical studies on furan and its methylated analogues have successfully calculated vibrational spectra and electronic transitions. globalresearchonline.net Similarly, computational analyses have been performed on various furan-containing compounds and amine derivatives to correlate their calculated spectroscopic data with experimental findings. researchgate.netrsc.org

However, without specific computational studies on this compound, it is not possible to present detailed, predicted spectroscopic data or research findings for this particular compound. The generation of accurate theoretical spectra is highly dependent on the unique three-dimensional structure and electronic distribution of the molecule . Therefore, data from analogous but structurally different compounds cannot be used to accurately represent the spectroscopic properties of this compound.

Further research employing the aforementioned computational techniques would be necessary to generate the theoretical NMR, IR, and UV-Vis data for this specific compound. Such a study would involve:

Optimization of the ground-state geometry of this compound using a suitable level of theory (e.g., DFT with a specific basis set).

Calculation of vibrational frequencies to predict the IR spectrum.

Calculation of NMR shielding tensors using the GIAO method to predict ¹H and ¹³C NMR chemical shifts.

Performance of TD-DFT calculations to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

Until such a computational investigation is performed and published, the theoretical spectroscopic properties of this compound remain undetermined.

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Methylfuran 2 Yl Methyl Amine

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of volatile and semi-volatile organic compounds such as Ethyl[(3-methylfuran-2-yl)methyl]amine from complex matrices. Gas chromatography, particularly when coupled with mass spectrometry, offers high resolution and sensitivity, making it a cornerstone of modern analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the selective and sensitive detection of trace-level analytes. mdpi.comnih.gov The development of a robust GC-MS/MS method for this compound would involve the optimization of several key parameters to ensure accurate and reliable results.

The chromatographic separation is typically achieved on a capillary column, such as a HP-5MS, which is a non-polar column suitable for a wide range of compounds. mdpi.comresearchgate.net The temperature program of the GC oven is carefully optimized to ensure the efficient separation of the target analyte from other matrix components. A typical program might involve an initial hold at a low temperature, followed by a ramp to a higher temperature to elute the compound. mdpi.com

For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and reduces background noise. researchgate.net This involves selecting a specific precursor ion for this compound and then monitoring for one or more product ions that are formed upon collision-induced dissociation. The selection of precursor and product ions is critical for the specificity of the method.

A hypothetical GC-MS/MS method for the analysis of this compound is outlined in the interactive table below.

Interactive Table 1: Hypothetical GC-MS/MS Parameters for the Analysis of this compound

Parameter Value
Gas Chromatograph
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
MRM Transitions Precursor Ion (m/z) -> Product Ion (m/z)
(e.g., 139 -> 110, 139 -> 81)
Dwell Time 100 ms

Headspace Solid-Phase Microextraction (HS-SPME) Enhancements

For the analysis of volatile compounds in complex matrices, headspace solid-phase microextraction (HS-SPME) is a valuable sample preparation technique that combines extraction and preconcentration into a single step. researchgate.net This technique is particularly useful for reducing matrix effects and improving the sensitivity of the analysis. nih.govyoutube.com

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. frontiersin.org The volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. researchgate.net The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. For a compound like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber would likely be effective due to its ability to adsorb a wide range of volatile and semi-volatile compounds. frontiersin.org

The efficiency of the extraction can be enhanced by optimizing parameters such as extraction time, temperature, and the addition of salt to the sample matrix. nih.gov An increase in temperature generally leads to higher vapor pressure of the analyte and thus faster extraction, but it can also affect the partitioning equilibrium. frontiersin.org The addition of salt can increase the ionic strength of the sample, which can "salt out" the analyte and increase its concentration in the headspace. nih.gov

The interactive table below summarizes typical parameters that would be optimized for an HS-SPME method for this compound.

Interactive Table 2: Key Parameters for HS-SPME Method Optimization

Parameter Range/Options Rationale
Fiber Coating DVB/CAR/PDMS, PDMS, PA To match the polarity of the analyte.
Extraction Temperature 40 - 80 °C To increase analyte vapor pressure.
Extraction Time 15 - 60 min To ensure equilibrium is reached.
Salt Addition NaCl, (NH₄)₂SO₄ To enhance the "salting-out" effect.
Desorption Temperature 250 - 280 °C To ensure complete transfer of the analyte to the GC.
Desorption Time 1 - 5 min To ensure complete transfer of the analyte to the GC.

Stable Isotope Dilution Analysis (SIDA) for Accurate Quantification

Stable isotope dilution analysis (SIDA) is considered the gold standard for accurate quantification in mass spectrometry. researchgate.net This technique involves the use of a stable isotopically labeled internal standard of the target analyte. nih.gov For this compound, a suitable internal standard would be, for example, this compound-d₅, where five hydrogen atoms are replaced with deuterium.

The isotopically labeled standard is added to the sample at a known concentration before any sample preparation or analysis. nih.gov Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes from the GC column and experiences the same ionization and fragmentation in the mass spectrometer. researchgate.net Any loss of analyte during sample preparation or analysis will be mirrored by a proportional loss of the internal standard. nih.gov

By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, a highly accurate and precise quantification can be achieved, as this ratio is independent of sample matrix effects and variations in instrument response. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H and ¹³C NMR Applications

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the structural characterization of this compound.

In the ¹H NMR spectrum, the chemical shift of each proton provides information about its electronic environment. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons. For this compound, one would expect to see distinct signals for the ethyl group protons, the methylene (B1212753) bridge protons, the methyl group on the furan (B31954) ring, and the protons of the furan ring itself. nih.govuobasrah.edu.iq

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom gives a distinct signal, and the chemical shift indicates the type of carbon (e.g., aliphatic, aromatic, carbonyl). chemrxiv.org Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

The expected chemical shifts for the protons and carbons of this compound are presented in the interactive table below, based on typical values for similar furan derivatives.

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
Furan-H (position 5) 7.2 - 7.4 Furan-C (position 2) 150 - 155
Furan-H (position 4) 6.1 - 6.3 Furan-C (position 5) 138 - 142
-CH₂-N- 3.6 - 3.8 Furan-C (position 3) 115 - 120
-N-CH₂-CH₃ 2.5 - 2.7 Furan-C (position 4) 108 - 112
Furan-CH₃ 2.0 - 2.2 -CH₂-N- 45 - 50
-N-CH₂-CH₃ 1.0 - 1.2 -N-CH₂-CH₃ 40 - 45
Furan-CH₃ 10 - 15
-N-CH₂-CH₃ 14 - 18

¹⁵N NMR for Nitrogen-Containing Heterocycles

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atom in a molecule. ipb.pt Although the natural abundance of the ¹⁵N isotope is low (0.37%), modern NMR spectrometers and techniques allow for its detection. researchgate.net

The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, including hybridization, oxidation state, and involvement in hydrogen bonding. researchgate.net For this compound, the ¹⁵N chemical shift would be characteristic of a secondary amine. science-and-fun.de This information can be valuable for confirming the structure and for studying intermolecular interactions. The use of ¹⁵N-labeled compounds can significantly enhance the sensitivity of ¹⁵N NMR experiments and allow for the measurement of coupling constants between nitrogen and other nuclei, providing further structural insights. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are essential tools for determining the molecular structure and electronic properties of compounds. Techniques such as Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into the functional groups and conjugation within the molecule.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its secondary amine, furan ring, and alkyl functionalities.

As a secondary amine, the compound should display a single, weak N-H stretching vibration in the region of 3350–3310 cm⁻¹. orgchemboulder.com The absence of a second peak in this area distinguishes it from a primary amine. orgchemboulder.comrockymountainlabs.com Additionally, a broad N-H wagging band, characteristic of both primary and secondary amines, is expected between 910-665 cm⁻¹. orgchemboulder.com

The aliphatic C-N bond stretching is anticipated to produce a medium to weak band in the 1250–1020 cm⁻¹ range. orgchemboulder.com The spectrum will also be characterized by vibrations from the 3-methylfuran (B129892) moiety. These include aromatic C-H stretching above 3000 cm⁻¹, C=C stretching within the furan ring, and C-O-C stretching vibrations. researchgate.netudayton.edu The ethyl and methyl groups will contribute aliphatic C-H stretching bands typically found between 2800 and 3000 cm⁻¹. rockymountainlabs.com

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3350 - 3310Weak
C-H Stretch (Aromatic)Furan Ring> 3000Medium
C-H Stretch (Aliphatic)Ethyl & Methyl Groups3000 - 2800Medium to Strong
C=C StretchFuran Ring~1600 - 1450Medium
N-H WagSecondary Amine910 - 665Strong, Broad
C-N Stretch (Aliphatic)Amine1250 - 1020Medium to Weak
C-O-C StretchFuran Ring~1200 - 1000Strong

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. youtube.com The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The primary chromophore in this compound is the 3-methylfuran ring. Furan itself exhibits strong absorption in the UV region due to π → π* transitions. nist.govspectrabase.com

Table 2: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionChromophore/Functional GroupPredicted λmax (nm)
π → πSubstituted Furan Ring~210 - 230
n → πAmine Auxochrome & Furan Ring~250 - 280

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. azolifesciences.comrigaku.com The technique involves diffracting X-rays off a single, high-quality crystal of the substance. excillum.comnih.gov Analysis of the resulting diffraction pattern allows for the calculation of electron density maps, from which the precise positions of atoms can be determined. rigaku.com

For a small organic molecule like this compound, single-crystal X-ray diffraction would provide unambiguous data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The preferred spatial arrangement of the ethyl and methylfuran groups.

Intermolecular Interactions: Identification of hydrogen bonding (involving the N-H group), van der Waals forces, and potential π-stacking interactions in the crystal lattice. rigaku.com

Absolute Configuration: If the compound is chiral and crystallizes in a non-centrosymmetric space group, its absolute stereochemistry can be determined. nih.gov

As of this writing, a crystal structure for this compound has not been reported in the public domain. The successful application of this technique is contingent upon the synthesis of the pure compound and subsequent growth of single crystals suitable for diffraction analysis. nih.govacs.org

In-situ Spectroscopic Methods for Reaction Monitoring

In-situ spectroscopic techniques, particularly FT-IR spectroscopy (often referred to by the trade name ReactIR), are invaluable for real-time monitoring of chemical reactions. mt.comyoutube.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling, providing a dynamic profile of the reaction as it proceeds. mdpi.com

The synthesis of this compound, likely proceeding via a reductive amination pathway from 3-methyl-2-furaldehyde and ethylamine (B1201723), is an ideal candidate for in-situ FT-IR monitoring. This method would allow for tracking the concentrations of key species in real-time by following their characteristic infrared bands: mt.comnih.gov

Reactant Consumption: The disappearance of the strong C=O stretching band of the starting aldehyde.

Intermediate Formation: The potential observation of the C=N stretching vibration of the intermediate imine.

Product Formation: The appearance of the N-H and C-N bands characteristic of the final secondary amine product.

This real-time data enables precise determination of reaction initiation, progression, and endpoint, which is critical for optimizing reaction conditions, ensuring reaction completion, and minimizing the formation of impurities. mt.comresearchgate.net

Advanced Research Applications of Ethyl 3 Methylfuran 2 Yl Methyl Amine and Analogues

Role as Versatile Synthetic Intermediates in Organic Synthesis

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic chemistry. mdpi.com Its unique structure and reactivity make it an ideal starting point for the synthesis of a wide array of complex molecules and materials. mdpi.com Furan derivatives, including amines like Ethyl[(3-methylfuran-2-yl)methyl]amine, serve as pivotal intermediates, enabling the construction of intricate molecular architectures.

Furan amines are valuable precursors for the synthesis of complex molecular scaffolds and a variety of heterocyclic compounds. The furan nucleus is a common feature in numerous bioactive natural products and synthetic compounds, making its derivatives attractive targets for medicinal and materials chemistry. researchgate.netfrontiersin.org One notable application is in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. For instance, a one-pot reaction involving a furan, a thiol, and an amine can lead to the formation of stable pyrrole (B145914) heterocycles. bohrium.comresearchgate.net This "Furan-Thiol-Amine (FuTine)" reaction is inspired by enzymatic processes and demonstrates the utility of furan amines in generating diverse molecular structures under mild conditions. bohrium.com

The reactivity of the furan ring allows for its incorporation into larger ring systems through reactions like Diels-Alder cycloadditions or ring-closing metathesis. mdpi.com This versatility enables chemists to build complex polycyclic structures that are often found in pharmacologically active compounds. The amino group in furan amines provides a reactive handle for further functionalization, allowing for the introduction of diverse substituents and the creation of libraries of compounds for biological screening. bohrium.com

Reaction Type Precursors Product Significance
Multicomponent Reaction (FuTine)Furan, Thiol, AminePyrrole HeterocycleEfficient synthesis of complex heterocycles under mild conditions. bohrium.comresearchgate.net
Diels-Alder ReactionFuran (as diene), Alkene/AlkynePolycyclic CompoundsConstruction of complex ring systems found in natural products. mdpi.com
Reductive AminationFuranic Aldehydes/Ketones, AmineFuran AmineA key step in producing furan amine intermediates from biomass-derived precursors. mdpi.com

The push towards a circular economy has spurred significant research into bio-based polymers as sustainable alternatives to their petroleum-derived counterparts. Furan derivatives, obtainable from renewable resources like carbohydrates, are key monomers in this field. rsc.orgglobethesis.com Furan amines and their related di-functional analogues are particularly important for the synthesis of high-performance polymers such as polyamides and polyimides. mdpi.comnih.gov

For example, 2,5-furandicarboxylic acid (FDCA), a derivative of furan, can be combined with various diamines to produce furan-based polyamides. researchgate.netdtic.mil These polymers are being explored as bio-based analogues to materials like Kevlar. dtic.mil Similarly, furan-based diamines can be synthesized and polymerized with dianhydrides to create bio-based polyimides. mdpi.comnih.govbohrium.com While the rigidity of the furan ring compared to a benzene (B151609) ring can affect the material properties, such as making the resulting polymer more brittle, these bio-based polyimides exhibit excellent thermal stability. mdpi.comnih.gov

The use of furan amines in polymer synthesis is a critical step towards developing a more sustainable polymer industry, reducing reliance on fossil fuels and mitigating environmental pollution. mdpi.comnih.gov

Polymer Type Furan-Based Monomer(s) Potential Properties Significance
Polyamides2,5-Furandicarboxylic acid, Furan diaminesHigh thermal stabilityBio-based alternatives to traditional engineering plastics. researchgate.netdtic.mil
PolyimidesFuran diamines, DianhydridesExcellent thermal stability, smooth surface morphologyEnvironmentally friendly high-performance polymers for applications in electronics and aerospace. mdpi.comnih.govbohrium.com
PolybenzoxazinesFuran amines, Renewable phenolsSuperior adhesive properties and thermal performanceSustainable thermosetting polymers from abundant bio-based resources. growkudos.com

Contributions to Biorefinery and Sustainable Chemical Production

The concept of a biorefinery, where biomass is converted into a range of valuable chemicals and energy, is central to sustainable chemical production. Furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.comresearchgate.net These furanic aldehydes can be readily converted into furan amines through reductive amination, positioning them as crucial intermediates in the value chain of biomass conversion. mdpi.combohrium.com

The synthesis of amines from bio-based furanic oxygenates offers a greener alternative to traditional synthetic routes that rely on fossil fuels and often involve harsh reaction conditions. mdpi.comfrontiersin.org By utilizing renewable feedstocks and developing efficient catalytic processes, the production of furan amines like this compound contributes to a more sustainable chemical industry. mdpi.comresearchgate.net These bio-derived amines are not only valuable as standalone chemicals but also serve as building blocks for a wide range of other products, including pharmaceuticals, agrochemicals, and polymers, further enhancing the economic viability of biorefineries. mdpi.comacs.org

Development of Chemical Sensors and Probes based on Furan Amine Structures

The unique chemical properties of the furan ring have led to its incorporation into the design of chemical sensors and probes. Furan derivatives can be engineered to exhibit changes in their optical properties, such as color or fluorescence, upon interaction with specific analytes. encyclopedia.pubmdpi.com

Activated furans, for example, have been developed as colorimetric sensors for the detection of primary and secondary amines. encyclopedia.pubbohrium.com These sensors undergo a ring-opening reaction upon exposure to amines, leading to the formation of a highly colored compound that can be detected by the naked eye. encyclopedia.pub This provides a simple and rapid method for amine detection, which is important in various fields, including food safety for monitoring spoilage. encyclopedia.pub

Furthermore, fluorescent probes based on furan and imidazole (B134444) derivatives have been synthesized for in vivo and in vitro imaging of cancer cells. nih.gov The furan moiety can be part of a larger molecular structure that exhibits fluorescence, and its interaction with the biological environment can provide valuable diagnostic information. nih.gov The development of such probes highlights the potential of furan-based compounds in biomedical applications. A molecular probe containing a maleimide (B117702) group has been developed to react with furan moieties via a Diels-Alder cycloaddition, allowing for the identification of furan-containing natural products in complex mixtures. researchgate.netnih.gov

Studies in Atmospheric Chemistry and Environmental Fate of Furan Amines

Understanding the atmospheric chemistry and environmental fate of organic compounds is crucial for assessing their potential impact on air quality and ecosystems. Furans are emitted into the atmosphere from various sources, including biomass burning. copernicus.org Once in the atmosphere, they can be removed through reactions with major oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). copernicus.org The reaction with the nitrate radical is the primary removal pathway for furans at night. copernicus.org

Amines are also ubiquitous in the atmosphere, originating from both natural and anthropogenic sources. researchgate.net They can undergo gas-phase reactions with oxidants and participate in the formation of secondary organic aerosols. researchgate.netnih.gov The atmospheric degradation of simple alkylamines has been studied, revealing complex reaction pathways that can lead to the formation of various nitrogen-containing products. nilu.com

The environmental fate of furan amines, which contain both a furan ring and an amino group, is expected to be influenced by the reactivity of both functional groups. The furan ring will likely undergo oxidation reactions similar to other furans, while the amino group will be subject to reactions typical of atmospheric amines. The products of these degradation processes could contribute to the formation of secondary organic aerosols and influence atmospheric nitrogen cycling. Further research is needed to fully elucidate the atmospheric degradation pathways and environmental fate of specific furan amines like this compound.

Q & A

Q. What are the established synthetic routes for Ethyl[(3-methylfuran-2-yl)methyl]amine, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : this compound can be synthesized via reductive amination or alkylation of 3-methylfuran-2-ylmethanamine with ethyl halides. Optimization involves:
  • Catalyst selection : Use transition-metal catalysts (e.g., Pd/C or Raney Ni) for hydrogenation steps to reduce imine intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilic substitution in alkylation reactions .
  • Temperature control : Maintain 50–70°C during alkylation to balance reaction rate and by-product formation .
    Yield improvements may require iterative adjustments to stoichiometry (e.g., excess ethylating agent) and purification via fractional distillation or column chromatography .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 1.1–1.3 ppm (triplet, –CH2CH3), δ 2.8–3.2 ppm (multiplet, –CH2–N–), and δ 6.1–6.4 ppm (furan protons) confirm the backbone .
  • 13C NMR : Signals near 14 ppm (CH3), 40–50 ppm (N–CH2), and 110–150 ppm (furan carbons) .
  • IR : Stretching bands at ~3300 cm⁻¹ (N–H) and ~1600 cm⁻¹ (C=C furan) .
  • MS : Molecular ion [M+H]+ at m/z corresponding to C9H15NO (153.23 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) may arise from:
  • Assay variability : Standardize protocols (e.g., DPPH radical scavenging at pH 7.4) and use internal controls (e.g., ascorbic acid) .
  • Structural analogs : Compare activities of derivatives with/without furan methylation or ethyl substitution to isolate pharmacophores .
  • Metabolic stability : Evaluate compound degradation in vitro (e.g., liver microsomes) to assess false-negative results .

Q. How can computational methods predict reactivity and side reactions of this compound in complex systems?

  • Methodological Answer :
  • DFT calculations : Model transition states for nucleophilic attacks (e.g., at the furan ring or amine group) to predict regioselectivity .
  • MD simulations : Assess solvent interactions (e.g., water vs. DMSO) to identify stability issues or aggregation tendencies .
  • QSAR models : Correlate electronic parameters (e.g., HOMO/LUMO energies) with experimental reactivity data to guide synthetic modifications .

Q. What purification techniques effectively isolate this compound from by-products in multi-step syntheses?

  • Methodological Answer :
  • Liquid-liquid extraction : Use acidic aqueous layers (pH 4–5) to separate unreacted amines from neutral organics .
  • Chromatography : Employ silica gel columns with gradients of ethyl acetate/hexane (10–30%) to resolve polar by-products .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophobic impurities .

Q. What experimental designs assess the stability of this compound under varying conditions?

  • Methodological Answer :
  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) .
  • Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics using UV-Vis spectroscopy .

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